1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
Nomenclature and Chemical Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the complex nature of its molecular architecture. The compound is officially registered under the Chemical Abstracts Service number 1234423-98-3, providing a unique identifier for this specific molecular entity within chemical databases and literature. The nomenclature systematically describes the various structural components, beginning with the numbering system that identifies the position of substituents on the imidazo[1,2-b]pyrazole core structure. The designation "1H" indicates the tautomeric form where the hydrogen atom is positioned on the nitrogen at position 1 of the imidazole portion of the fused ring system. The cyclopropylmethyl substituent attached at position 1 represents a significant structural feature that influences both the compound's chemical reactivity and potential biological activity.
The furan-3-yl substituent at position 6 of the heterocyclic core adds another layer of complexity to the molecular structure, incorporating an oxygen-containing five-membered aromatic ring that contributes to the compound's overall electronic characteristics. This specific positional isomer differs from the related 1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole, where the furan ring is connected at the 2-position rather than the 3-position, demonstrating the importance of regioisomerism in heterocyclic chemistry. The molecular formula C13H13N3O accurately represents the elemental composition, indicating the presence of thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom within the molecular framework. The molecular weight of 227.26 grams per mole places this compound within a range typical of small-molecule pharmaceuticals and research chemicals, making it suitable for various analytical and synthetic applications.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| Chemical Abstracts Service Number | 1234423-98-3 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Heterocyclic Classification | Imidazo[1,2-b]pyrazole derivative |
Structural Features and Heterocyclic Core Analysis
The structural architecture of this compound centers around the imidazo[1,2-b]pyrazole core, which represents a bicyclic system formed by the fusion of an imidazole ring with a pyrazole ring. This fused heterocyclic system creates a planar aromatic framework that serves as the foundation for the compound's chemical and biological properties. The imidazole portion contributes two nitrogen atoms to the overall structure, while the pyrazole ring adds an additional nitrogen atom, resulting in a nitrogen-rich heterocyclic system that exhibits unique electronic characteristics. The fusion pattern between these two rings follows the [1,2-b] designation, indicating that the imidazole ring shares positions 1 and 2 with positions 2 and 3 of the pyrazole ring, creating a stable aromatic system with delocalized π-electron density.
The cyclopropylmethyl substituent at position 1 introduces a distinctive structural element that significantly influences the compound's three-dimensional conformation and reactivity profile. The cyclopropyl group, being a highly strained three-membered ring, contributes to the molecule's conformational rigidity while providing a unique steric environment that can affect binding interactions with biological targets. The methylene linker between the cyclopropyl group and the heterocyclic core allows for some rotational flexibility while maintaining the overall structural integrity of the substituent. The electronic effects of the cyclopropyl group, including its ability to participate in hyperconjugation and its relatively high s-character, contribute to the overall electronic properties of the molecule and may influence its chemical reactivity patterns.
The furan-3-yl substituent at position 6 adds an oxygen-containing aromatic heterocycle to the molecular structure, creating additional opportunities for intermolecular interactions and influencing the compound's physicochemical properties. The furan ring, being electron-rich due to the oxygen atom's lone pairs, can participate in various types of chemical interactions, including π-π stacking and hydrogen bonding. The specific attachment at the 3-position of the furan ring, rather than the more common 2-position, creates a distinct electronic environment that may affect the compound's reactivity and biological activity compared to its regioisomeric counterparts. The spatial arrangement of the furan ring relative to the imidazo[1,2-b]pyrazole core creates a specific three-dimensional molecular shape that is crucial for understanding the compound's potential interactions with biological targets.
Historical Context and Significance in Heterocyclic Chemistry
The development of imidazo[1,2-b]pyrazole derivatives represents a significant milestone in the evolution of heterocyclic chemistry, building upon decades of research into nitrogen-containing aromatic systems and their potential applications in medicinal chemistry. The imidazo[1,2-b]pyrazole core has emerged as an important scaffold in pharmaceutical research due to its unique structural features and demonstrated biological activities, including anti-inflammatory, antiviral, and antidiabetic effects. The systematic exploration of this heterocyclic system began with early investigations into the synthesis and reactivity of simple imidazo[1,2-b]pyrazole derivatives, which laid the groundwork for the development of more complex substituted analogs like this compound.
The historical significance of imidazo[1,2-b]pyrazoles in heterocyclic chemistry can be traced to their recognition as potential non-classical isosteres of indole, a fundamental heterocyclic system found in many natural products and pharmaceuticals. This isosteric relationship has opened new avenues for drug design and development, allowing medicinal chemists to explore alternatives to traditional indole-based compounds while potentially improving properties such as solubility, stability, and biological activity. Research has demonstrated that substitution of indole rings with imidazo[1,2-b]pyrazole systems can result in significantly improved solubility in aqueous media, addressing a common challenge in pharmaceutical development. The development of selective functionalization methods for the imidazo[1,2-b]pyrazole scaffold, including metal-mediated reactions and regioselective modifications, has further enhanced the synthetic accessibility of complex derivatives within this class.
The emergence of efficient synthetic methodologies for constructing imidazo[1,2-b]pyrazole derivatives has been instrumental in advancing the field and enabling the preparation of compounds like this compound. Early synthetic approaches relied on multi-step procedures that often suffered from low yields and limited scope, but recent developments have introduced more streamlined and efficient protocols. The development of one-pot synthetic procedures, including multicomponent reactions that allow for the rapid construction of diverse imidazo[1,2-b]pyrazole libraries, has revolutionized the field and made these compounds more accessible for biological evaluation. These synthetic advances have been complemented by improvements in regioselective functionalization methods, including palladium-catalyzed direct arylation reactions that enable selective modification of specific positions on the heterocyclic core.
| Historical Development | Year | Significance |
|---|---|---|
| Early Imidazo[1,2-b]pyrazole Synthesis | 1960s-1980s | Initial exploration of basic synthetic methods |
| Recognition as Indole Isostere | 1990s-2000s | Identification of pharmaceutical potential |
| Advanced Functionalization Methods | 2000s-2010s | Development of regioselective modification strategies |
| Multicomponent Synthesis Protocols | 2010s-Present | Efficient library construction and diverse analog preparation |
| Biological Activity Demonstrations | 2010s-Present | Validation of therapeutic potential in various disease models |
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-(furan-3-yl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10(1)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIKRBIVWVDOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyrazole ring system, along with a cyclopropylmethyl group and a furan moiety. Its unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 246.28 g/mol |
| CAS Number | 2098056-08-5 |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Phosphodiesterase (PDE) : It has been noted for its potential as a PDE inhibitor, which may lead to increased levels of cyclic nucleotides and subsequent vasodilation effects .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling pathways such as AKT/mTOR .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Case Studies
- PDE Inhibition Study : A study evaluated the inhibitory effects of various imidazo[1,2-b]pyrazole derivatives on PDE enzymes. The results indicated that this compound exhibited significant selectivity for PDE5 over other isoforms, suggesting potential therapeutic uses in erectile dysfunction and pulmonary hypertension .
- Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in glioma cell lines by inducing necroptosis and autophagy. The findings highlight its potential as an anti-glioma agent, warranting further investigation into its mechanisms and efficacy in vivo .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound, showcasing its ability to inhibit pro-inflammatory cytokines in murine macrophages. This suggests a role in managing conditions characterized by chronic inflammation .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| PDE Inhibition | Selective for PDE5; potential for ED treatment |
| Anticancer | Induces apoptosis; effective against glioma cells |
| Anti-inflammatory | Reduces cytokine levels; potential for inflammatory diseases |
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for further exploration in pharmacology.
Anticancer Properties:
Studies have shown that 1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole may possess anticancer properties by inhibiting specific cancer cell lines. For example:
- Lung Carcinoma Cells: The compound demonstrated cytotoxic effects against lung carcinoma cells, indicating potential as an anticancer agent.
Enzyme Inhibition:
The compound has been reported to interact with key enzymes involved in cellular processes:
- Topoisomerase IV Interaction: It influences DNA replication and transcription by modulating the activity of topoisomerase IV.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to serve as a scaffold for synthesizing novel therapeutic agents targeting various diseases.
Biological Research
In addition to its anticancer properties, the compound is being evaluated for:
- Antimicrobial Activity: Studies are exploring its effectiveness against bacterial and viral pathogens.
- Neuroprotective Effects: Research is ongoing to assess its potential in neurodegenerative disease models.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity in lung carcinoma cell lines. |
| Study B | Enzyme Interaction | Inhibited topoisomerase IV activity, affecting DNA processes. |
| Study C | Antimicrobial Effects | Exhibited promising results against specific bacterial strains. |
Chemical Reactions Analysis
Functionalization of the Imidazo[1,2-b]pyrazole Core
The scaffold exhibits regioselective reactivity due to electronic and steric factors. Key methods include:
-
Br/Mg Exchange : Selective bromination at the C3 position (imidazole ring) enables subsequent magnesiation, followed by trapping with electrophiles like aldehydes or ketones to introduce functional groups (e.g., hydroxyl, alkyl) .
-
Electrophilic Substitution : The C2 and C7 positions are susceptible to nitration or sulfonation under mild acidic conditions, leveraging the electron-rich nature of the pyrazole ring .
Example Reaction Pathway
Reactivity of the Furan-3-yl Substituent
The furan ring participates in:
-
Electrophilic Aromatic Substitution : Nitration or halogenation at the α-positions (C2/C5) under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
-
Cycloaddition : Acts as a diene in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
Key Data
-
Furan oxidation with mCPBA yields a diketone side product, but this is suppressed in the presence of electron-withdrawing groups on the imidazo-pyrazole core .
Cross-Coupling Reactions
The compound’s halogenated derivatives (e.g., bromo or iodo at C3/C7) undergo:
-
Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids to introduce aromatic substituents .
-
Sonogashira Coupling : Alkynylation using terminal alkynes under Cu/Pd catalysis .
Catalytic Conditions
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 75–85 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 60–70 |
Stability Under Oxidative/Reductive Conditions
-
Oxidation : The cyclopropylmethyl group is stable to mild oxidants (e.g., H₂O₂) but undergoes ring-opening under strong oxidants (e.g., KMnO₄) to form carboxylic acid derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran without affecting the imidazo-pyrazole core .
Solubility and Pharmacological Implications
The imidazo[1,2-b]pyrazole scaffold shows enhanced aqueous solubility compared to indole analogs, making it favorable for drug design. For example, substitution with polar groups (e.g., -OH, -NH₂) at C3 improves bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1H-imidazo[1,2-b]pyrazole core but differ in substituents, leading to distinct physicochemical and biological profiles:
Physicochemical Properties vs. Indole-Based Drugs
A comparative study with the indole-based drug pruvanserin highlights the advantages of the 1H-imidazo[1,2-b]pyrazole scaffold :
| Property | Pruvanserin (Indole Core) | 1H-Imidazo[1,2-b]Pyrazole Isostere |
|---|---|---|
| logD (pH 7.4) | 2.8 | 1.9 |
| Aqueous Solubility | 0.12 mg/mL | 1.5 mg/mL |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH deprotonation) |
The furan-3-yl substituent in the target compound further enhances π-stacking interactions with aromatic residues in biological targets, while the cyclopropylmethyl group minimizes metabolic oxidation compared to larger alkyl chains .
Solubility and Bioavailability
The target compound’s low logD and high solubility (~1.5 mg/mL) suggest superior bioavailability compared to pruvanserin and analogues with bulkier substituents (e.g., cyclobutylmethyl) . The furan-3-yl group may enhance membrane permeability via transient dipole interactions .
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives
The synthesis of imidazo[1,2-b]pyrazole scaffolds generally involves:
- Construction of the fused bicyclic imidazo-pyrazole ring system, often starting from substituted pyrazoles or hydrazine derivatives.
- Subsequent selective functionalization at the 1- and 6-positions to introduce alkyl and aryl groups such as cyclopropylmethyl and furan-3-yl moieties.
Selective functionalization techniques include halogenation followed by metalation and electrophilic substitution, as well as multi-component reactions (MCRs) enabling rapid assembly of complex derivatives.
Preparation of the Imidazo[1,2-b]pyrazole Core
A common approach to prepare the imidazo[1,2-b]pyrazole core involves:
- Condensation of 3-amino-pyrazole derivatives with aldehydes or haloaldehydes to form the fused imidazo ring.
- For example, 3-amino-pyridazine reacting with chloroacetaldehyde under heating conditions (85–95 °C) in ethyl acetate for 2 hours yields imidazo[1,2-b]pyridazine intermediates, which are structurally related to imidazo[1,2-b]pyrazoles.
This step can be followed by halogenation (e.g., using N-bromosuccinimide) to introduce a bromine substituent at a specific position, facilitating further functionalization.
Functionalization at the 6-Position with Furan-3-yl Group
Selective substitution at the 6-position of the imidazo[1,2-b]pyrazole ring can be achieved by:
- Halogenation at the 6-position to form 6-bromo or 6-iodo derivatives, which serve as versatile intermediates.
- Subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling with furan-3-yl boronic acids or stannanes introduce the furan-3-yl substituent efficiently.
This approach offers regioselectivity and functional group tolerance, enabling the synthesis of 6-(furan-3-yl) derivatives with high yields.
Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Condensation with haloaldehydes | 3-amino-pyrazole + chloroacetaldehyde, EtOAc, 85–95 °C, 2 h | Fused imidazo[1,2-b]pyrazole scaffold |
| Halogenation at 6-position | Electrophilic halogenation | N-bromosuccinimide, EtOAc, 95 °C, 2 h | 6-bromo-imidazo[1,2-b]pyrazole intermediate |
| N-1 Alkylation | Nucleophilic substitution | Cyclopropylmethyl bromide, base (K2CO3/NaH), DMF/DMSO | 1-(cyclopropylmethyl) derivative |
| 6-Position arylation | Pd-catalyzed cross-coupling | Suzuki coupling: 6-bromo derivative + furan-3-yl boronic acid, Pd catalyst, base | 6-(furan-3-yl) substituted product |
| Alternative MCR approach | One-pot multi-component reaction | β-ketoester, hydrazine, aldehyde, nitrile, InCl3 catalyst, ultrasound, EtOH | Rapid synthesis of pyrazole derivatives |
Research Findings and Analytical Data
- The selective functionalization of the imidazo[1,2-b]pyrazole scaffold via halogenation followed by metalation and electrophilic substitution has been demonstrated to provide regioselective access to substituted derivatives.
- The N-alkylation with cyclopropylmethyl halides proceeds with high selectivity and yield under mild basic conditions.
- Pd-catalyzed Suzuki couplings with furan-3-yl boronic acids afford the 6-(furan-3-yl) substituent with excellent regioselectivity and functional group compatibility.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compounds.
- Alternative green synthesis methods using InCl3 catalysis and ultrasound irradiation have been shown to enhance reaction efficiency and yield in related pyrazole systems.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for introducing substituents to the 1H-imidazo[1,2-b]pyrazole core?
- Methodological Answer : Functionalization can be achieved via Br/Mg-exchange followed by regioselective magnesiation or zincation using TMP-bases (e.g., TMPMgCl·LiCl), enabling tetra-substitution . Cyclocondensation reactions with α-tosyloxyacetophenones and hypervalent iodine reagents (e.g., HTIB) offer eco-friendly routes with reduced reaction times . Sequential one-pot protocols using hydrazine hydrate, malononitrile derivatives, isocyanides, and aldehydes provide rapid access to diverse analogues .
Q. How does the solubility of 1H-imidazo[1,2-b]pyrazole derivatives compare to indole-based compounds?
- Methodological Answer : The scaffold exhibits lower lipophilicity (logD) than indole analogues, leading to improved aqueous solubility. For example, replacing indole with 1H-imidazo[1,2-b]pyrazole in pruvanserin reduced logD from 3.1 to 2.5, increasing solubility by >10-fold in phosphate-buffered saline (pH 7.4) .
Q. What analytical techniques confirm the structure of synthesized derivatives?
- Methodological Answer : 2D NMR (e.g., - HSQC, NOESY) resolves regiochemical ambiguities in substituted derivatives. X-ray crystallography (CCDC deposition 2097280) validates core geometry and substituent orientation . High-resolution mass spectrometry (HRMS) and IR spectroscopy confirm molecular formulas and functional groups .
Advanced Research Questions
Q. How can regioselectivity be controlled during the functionalization of the imidazo[1,2-b]pyrazole scaffold?
- Methodological Answer : Regioselectivity is dictated by base strength and reaction conditions. For example, TMPMgCl·LiCl selectively metalates the 3-position, while weaker bases favor 6-substitution . Cyclocondensation with α-tosyloxyacetophenones under KCO vs. NaCO alters product distribution, as shown in the isolation of 5-amino-1-(aroylmethyl) intermediates .
Q. What are the implications of the pKa shift in the imidazo[1,2-b]pyrazole core on drug-receptor interactions?
- Methodological Answer : The core NH pKa (~7.3) is lower than indole NH (~10.5), leading to partial deprotonation at physiological pH. This alters hydrogen-bonding patterns with receptors like 5-HT, necessitating bioassays to compare binding affinity (e.g., radioligand displacement assays) . Computational docking (e.g., AutoDock Vina) can model protonation state-dependent interactions .
Q. How does metalation at the 6-position affect the stability of the imidazo[1,2-b]pyrazole ring?
- Methodological Answer : Metalation induces ring fragmentation, yielding push–pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. Optical properties (e.g., absorption at λ = 450–550 nm) depend on substituents; benzoyl groups red-shift photoluminescence by 40 nm .
Q. What computational models predict the physicochemical properties of novel derivatives?
- Methodological Answer : SwissADME predicts logD, topological polar surface area (TPSA), and bioavailability. For pKa estimation, MarvinSketch or ACD/pKa DB accounts for electron-withdrawing/donating substituents. Molecular dynamics (MD) simulations assess membrane permeability using OPLS-AA force fields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
